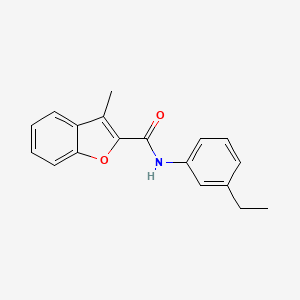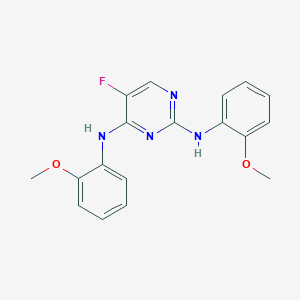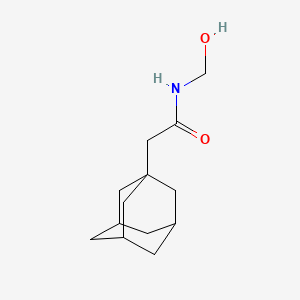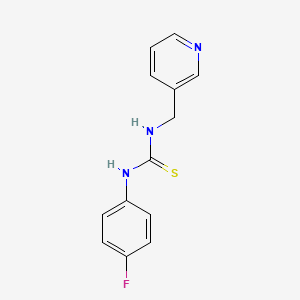![molecular formula C19H30N4O B5690045 1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)
1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. This compound is widely used in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine is not fully understood. However, it is believed to act as a selective serotonin and dopamine receptor antagonist. This activity may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine has been shown to modulate the levels of various neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuroplasticity and neuronal survival.
Advantages and Limitations for Lab Experiments
1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine is a useful tool for studying the role of serotonin and dopamine receptors in various physiological and pathological conditions. However, it has some limitations, including its low solubility and potential toxicity at high doses.
Future Directions
There are several future directions for the study of 1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine. One area of interest is its potential as a treatment for drug addiction and alcoholism. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, the development of more potent and selective 1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine derivatives may lead to the discovery of new therapeutic agents for the treatment of various neuropsychiatric disorders.
Synthesis Methods
The synthesis of 1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine involves the reaction of 1-methyl-3-piperidinylpropan-1-one with 3-methyl-4-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride. This reaction results in the formation of 1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine, which can be purified using column chromatography.
Scientific Research Applications
1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine has also been investigated for its potential as a treatment for drug addiction and alcoholism.
properties
IUPAC Name |
3-(1-methylpiperidin-3-yl)-1-[4-(3-methylpyridin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-16-14-20-8-7-18(16)22-10-12-23(13-11-22)19(24)6-5-17-4-3-9-21(2)15-17/h7-8,14,17H,3-6,9-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWQKAOFBAYAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N2CCN(CC2)C(=O)CCC3CCCN(C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1-Methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5689962.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B5689966.png)
![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)

![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![3,3-diphenyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5690008.png)
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)

